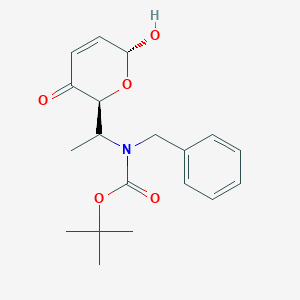

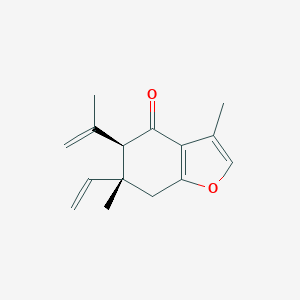

Curzerenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

作用機序

クルゼレノンは、複数のメカニズムを通じて効果を発揮します。

抗菌作用: 微生物の細胞膜の完全性を破壊し、細胞死を引き起こします.

抗酸化作用: クルゼレノンはフリーラジカルを捕捉し、細胞の酸化ストレスを軽減します.

抗がん作用: アポトーシス関連タンパク質(Bax、Bcl-2)の発現を変化させ、ミトコンドリア膜電位に影響を与えることで、癌細胞でアポトーシスを誘導します。

類似の化合物との比較

クルゼレノンは、クルゼレン、エピクルゼレノン、クルクモールなどの他のセスキテルペンと構造的に類似しています 。 その特定の生物活性により、それはユニークです。

クルゼレン: 構造は似ていますが、生物活性と薬理作用が異なります.

エピクルゼレノン: クルゼレノンの異性体であり、分子式は似ていますが、原子の空間配置が異なります.

クルゼレノンは、抗菌作用、抗酸化作用、抗がん作用を独自に組み合わせており、さまざまな科学分野におけるさらなる研究開発にとって貴重な化合物となっています。

Safety and Hazards

将来の方向性

Many plants of the genus Curcuma, especially C. longa, C. zanthorrhiza, C. amada, C. mangga, C. aeruginosa, and C. zedoaria, were reported to modulate the immune functions and possessed a variety of immunomodulatory effects . More in-depth studies are required to understand the underlying mechanisms using experimental in vivo animal models of immune-related disorders .

準備方法

クルゼレノンは、γ-ケトエステル合成と3-メチルフラン環化の組み合わせによって合成できます。これらは両方とも、ニトロオレフィンをシントンとして使用します 。 出発物質であるメチル2-メチル-4-オキソ-2-ビニルペンタノエートは、ルイス酸触媒によるl-メトキシ-2-メチル-l-[(トリメチルシリル)オキシ]-1,3-ブタジエンと2-ニトロプロペンの反応によって調製されます 。 重要な中間体である3,6-ジメチル-6-ビニル-6,7-ジヒドロベンゾフラン-4(5H)-オンは、KF触媒による5-メチル-5-ビニルシクロヘキサン-1,3-ジオンと1-ニトロ-1-フェニルチオプロペンの反応によって組み立てられます .

化学反応の分析

クルゼレノンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で一般的に使用される試薬と条件には、以下が含まれます。

酸化: クルゼレノンは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化し、対応する酸化生成物を生成できます.

科学研究への応用

類似化合物との比較

Curzerenone is structurally similar to other sesquiterpenes like curzerene, epithis compound, and curcumol . it is unique due to its specific bioactive properties:

Curzerene: Similar in structure but differs in its bioactivity and pharmacological properties.

Epithis compound: An isomer of this compound with similar molecular formula but different spatial arrangement of atoms.

This compound’s unique combination of antimicrobial, antioxidant, and anticancer properties makes it a valuable compound for further research and development in various scientific fields.

特性

| { "Design of the Synthesis Pathway": "Curzerenone can be synthesized through a multistep synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-1,3-butadiene", "acetic anhydride", "sodium acetate", "sodium borohydride", "p-toluenesulfonic acid", "magnesium", "iodine", "2-bromo-4-methylbenzaldehyde", "ethyl acetoacetate", "methyl vinyl ketone" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-4-methylbenzaldehyde by reacting 2-methyl-1,3-butadiene with acetic anhydride and sodium acetate in the presence of p-toluenesulfonic acid.", "Step 2: Preparation of ethyl 2-bromo-4-methylbenzoate by reacting 2-bromo-4-methylbenzaldehyde with ethyl acetoacetate in the presence of magnesium and iodine.", "Step 3: Conversion of ethyl 2-bromo-4-methylbenzoate to 2-bromo-4-methylphenol by reacting with sodium borohydride in methanol.", "Step 4: Synthesis of 2-bromo-4-methylphenol with methyl vinyl ketone in the presence of a base to form curzerenone." ] } | |

CAS番号 |

20493-56-5 |

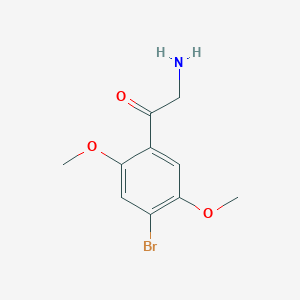

分子式 |

C15H18O2 |

分子量 |

230.30 g/mol |

IUPAC名 |

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one |

InChI |

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m1/s1 |

InChIキー |

ZVMJXSJCBLRAPD-UKRRQHHQSA-N |

異性体SMILES |

CC1=COC2=C1C(=O)[C@H]([C@](C2)(C)C=C)C(=C)C |

SMILES |

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C |

正規SMILES |

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C |

外観 |

Oil |

沸点 |

320.00 to 321.00 °C. @ 760.00 mm Hg |

| 20493-56-5 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)